molecular formula C12H25N3O B1462637 2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide CAS No. 1153252-57-3

2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B1462637
CAS No.: 1153252-57-3
M. Wt: 227.35 g/mol
InChI Key: JOIJLNOJHWQKRU-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an amine group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with an appropriate reagent to introduce the amine group at the 4-position.

  • Acetylation: The resulting piperidine derivative is then acetylated to form the acetamide group.

  • Alkylation: The amine group is alkylated with 3-methylbutyl bromide to introduce the N-(3-methylbutyl) moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Secondary amines

  • Substitution: Alkylated amines

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The amine group interacts with biological targets such as enzymes and receptors.

  • Pathways Involved: The compound may modulate signaling pathways related to cellular processes and disease states.

Comparison with Similar Compounds

2-(4-Aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide is compared with similar compounds to highlight its uniqueness:

  • 2-(4-Aminopiperidin-1-yl)ethanol: Similar structure but lacks the acetamide group.

  • 2-(4-Aminopiperidin-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of 3-methylbutyl.

  • 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: Similar core structure but with a cyclopentanol group.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)3-6-14-12(16)9-15-7-4-11(13)5-8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIJLNOJHWQKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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